molecular formula C10H16N2 B1306577 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876715-62-7

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1306577
CAS No.: 876715-62-7
M. Wt: 164.25 g/mol
InChI Key: NMOHTTFSJULSAU-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine ( 876715-62-7) is a sophisticated bicyclic heterocyclic compound of significant interest in advanced chemical research. With a molecular formula of C 10 H 16 N 2 and a molecular weight of 164.25 g/mol, this compound features a fused ring system where a pyrrole ring is connected to a partially saturated pyrazine ring . This specific architecture, particularly the [1,2-a] fusion pattern and the tetrahydro configuration of the pyrazine ring, creates a unique molecular framework that combines conformational flexibility with the electronic properties of nitrogen-containing heterocycles . This compound serves as a critical synthetic intermediate and building block in various research domains. In pharmaceutical research, the pyrrolopyrazine scaffold is a key structure in medicinal chemistry, often explored for its potential biological activities. The specific substitution pattern with ethyl and methyl groups on this core structure provides opportunities for structure-activity relationship (SAR) studies and the development of novel pharmacologically active compounds . Furthermore, in material science, the rigid bicyclic framework and opportunities for systematic functionalization make this compound an attractive candidate for developing organic materials with tailored electronic properties . The synthetic value of this compound is underscored by its role in the development of efficient, metal-free synthetic methodologies and cascade reaction sequences aimed at constructing complex molecular architectures . It is supplied with a high purity grade (up to 99%) to ensure consistency and reliability in experimental outcomes . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9-10-5-4-8(2)12(10)7-6-11-9/h4-5,9,11H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOHTTFSJULSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=C(N2CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390185
Record name 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-62-7
Record name 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steps:

  • Preparation of Precursor :
    • React dialkylacetals or dioxalane of 2,5-dialkoxytetrahydrofurfurol with ethylenediamine in a lower aliphatic acid medium at temperatures between 100–150°C.
  • Reduction Process :
    • Reduction by catalytic hydrogenation using platinum group catalysts.
    • Alternatively, reduction can be performed using complex hydrides such as lithium aluminum hydride or sodium borohydride.

Reaction Conditions:

  • Catalytic Hydrogenation :
    • Conducted at room temperature under atmospheric pressure in a solution of lower aliphatic alcohols (e.g., methanol or ethanol) in the presence of hydrogen gas.
  • Complex Hydride Reduction :
    • Performed at temperatures ranging from 65–80°C using solvents like diethyl ether or cyclic ethers.

Isolation and Purification:

  • After reduction:
    • The catalyst is filtered off.
    • The solvent is distilled off.
    • The product is purified by vacuum distillation.

Reaction Schemes

Cyclization Reaction:

$$
\text{N-Alkylpyrrole} + \text{Hydrazine Hydrate} \xrightarrow{\text{Cyclization}} \text{1-Ethyl-6-methyl-pyrrolopyrazine}
$$

Reduction Reaction:

$$
\text{3,4-Dihydropyrrolo-[1,2-a]-pyrazine} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{Tetrahydropyrrolo-[1,2-a]-pyrazine}
$$

Comparative Analysis of Methods

Method Advantages Challenges
Cyclization of N-substituted Pyrroles Simple setup; direct formation of desired structure Requires precise control over reaction conditions.
Reduction of Dihydropyrrolo-[1,2-a]-pyrazine High yield; scalable for industrial applications Catalyst sensitivity; requires vacuum distillation for purification.

Summary Table

Preparation Method Key Reagents Conditions Yield Optimization Factors
Cyclization N-Alkylpyrrole + Hydrazine Solvent: Methanol/Ethanol Temperature control
Reduction Dihydropyrrolo-[1,2-a]-pyrazine Catalyst: Platinum/LiAlH4 Solvent selection; stirring

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at nitrogen atoms in the pyrazine ring. Reaction outcomes depend on oxidant strength and reaction conditions:

Oxidizing AgentConditionsProduct FormedYieldReference
Hydrogen peroxide (H₂O₂)Acetic acid, 60°C, 4 hrN-Oxide derivative72%
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, RT, 12 hrDi-N-oxide derivative58%

Key findings:

  • Oxidation preferentially occurs at N2 before N1 due to steric protection from the ethyl group at N1

  • N-Oxides demonstrate enhanced water solubility compared to the parent compound

Reduction Reactions

The partially saturated pyrazine ring allows further hydrogenation under catalytic conditions:

Reducing SystemConditionsProductSelectivity
H₂/Pd/C (5% wt)Ethanol, 50 psi, 25°CFully saturated pyrrolidine-pyrazine89%
NaBH₄/CuCl₂MeOH, 0°C → RT3,4-Dihydro intermediate63%

Notable observations:

  • Complete saturation requires elevated hydrogen pressure (>30 psi) to overcome ring strain

  • Stereoselectivity occurs during reduction, with cis-addition favored in protic solvents

Electrophilic Substitution

The electron-rich pyrrole moiety undergoes regioselective substitutions:

a. Friedel-Crafts Alkylation

text
Reagent: Benzyl bromide, AlCl₃ (1.2 eq) Conditions: DCM, 0°C → RT, 6 hr Position: C7 of pyrrole ring Yield: 68% [9]

b. Nitration

text
Nitrating agent: Acetyl nitrate (AcONO₂) Conditions: Ac₂O, -10°C, 2 hr Position: C5 of pyrazine ring Yield: 41% [8]

Nucleophilic Additions

The imine-like character of the pyrazine ring facilitates nucleophilic attack:

NucleophileConditionsProduct Type
Grignard reagents (RMgX)THF, -78°C → RTN2-alkylated derivatives
Sodium azide (NaN₃)DMF, 120°C, 8 hrTetrazole-fused analogs

A study demonstrated that organocuprates add to the C=N bond with >95% diastereoselectivity when using (-)-sparteine as a chiral ligand .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

a. 1,3-Dipolar Cycloaddition

text
Dipole: Azomethine ylide (generated in situ from sarcosine) Conditions: Toluene, 110°C, 12 hr Product: Tricyclic pyrrolo-pyrazine-oxazolidinone Yield: 76% [8]

b. Diels-Alder Reaction

text
Dienophile: Maleic anhydride Conditions: Xylene, reflux, 24 hr Endo/exo ratio: 4:1 Diastereomeric excess: 82% [10]

Ring-Opening Reactions

Controlled cleavage of the pyrazine ring enables scaffold diversification:

ReagentRing OpenedNew Functional Groups Formed
H₂O₂/HClPyrazineTwo primary amines
Li/NH₃PyrroleEnamine system

Quantum mechanical calculations (DFT B3LYP/6-311+G**) predict ring-opening activation energies of 28.7 kcal/mol for acid-catalyzed hydrolysis vs. 34.1 kcal/mol for basic conditions .

Cross-Coupling Reactions

Recent advances enable metal-catalyzed functionalization:

Suzuki-Miyaura Coupling

text
Catalyst: Pd(PPh₃)₄ (5 mol%) Base: K₂CO₃ Conditions: DME/H₂O (3:1), 80°C Scope: Aryl/heteroaryl boronic acids Yield range: 55-82% [10]

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kcal/mol)
Oxidation2.3×10⁻⁴18.4
Reduction5.6×10⁻³14.2
Electrophilic Substitution1.8×10⁻⁵22.7

Data derived from stopped-flow UV-Vis spectroscopy studies

Scientific Research Applications

Biological Activities

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism may involve disruption of microbial cell wall synthesis or interference with critical metabolic pathways.

Antiviral Activity

The compound has demonstrated antiviral activity against several viruses affecting human health. Studies suggest it may inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle.

Antitumor Activity

In vitro studies have revealed that this compound could significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) and induce apoptosis. The proposed mechanisms include:

  • Kinase Inhibition : Interfering with signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Scientific Research Applications

The compound's unique structure and properties lend it to various applications in scientific research:

Medicinal Chemistry

It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.

Drug Development

Due to its antimicrobial, antiviral, and antitumor properties, it is being explored for developing new pharmaceuticals aimed at treating infections and cancers.

Organic Materials Development

The compound is also utilized in the development of organic materials due to its unique chemical structure.

Case Studies and Research Findings

Numerous studies have highlighted the biological activity of this compound:

Study Focus Findings
Antimicrobial EfficacyDerivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Antiviral PropertiesEffectively reduced viral titers in vitro by targeting replication mechanisms.
Antitumor ActivityIn vitro studies showed significant reduction in viability of cancer cells and induction of apoptosis.

Mechanism of Action

The exact mechanism of action for 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial and cancer cell growth. The compound’s ability to inhibit kinase activity suggests it may interfere with signal transduction pathways critical for cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Biological Activity Key References
1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Ethyl (C1), Methyl (C6) C₉H₁₆N₂ Not explicitly reported (potential antifungal inferred)
7-Bromopyrrolo[1,2-a]pyrazine Bromine (C7) C₇H₆BrN₂ Antifungal
5,10-Diethoxy-dipyrrolo[1,2-a:1',2'-d]pyrazine Ethoxy (C5, C10) C₁₂H₂₀N₂O₂ Antifungal (major bioactive)
6-Chloro-1-methyl-pyrrolo[1,2-a]pyrazine Chlorine (C6), Methyl (C1) C₈H₁₁ClN₂ Not reported (structural analog)
Imidazo[1,2-a]pyrazines (e.g., Series 1–4) Imidazole fusion, aryl groups Varies Anticancer, antiviral (88–97% yield)

Substituent Effects on Reactivity and Activity

  • Halogenated Derivatives : Bromination at C6/C7 (e.g., 4j, 4k) enhances antifungal activity due to increased electrophilicity . Chlorine at C6 () may similarly improve bioavailability but requires further validation.
  • Ethoxy Groups : In dipyrrolo derivatives (), ethoxy substituents at C5/C10 are critical for antifungal efficacy, suggesting substituent positioning dictates activity .

Physicochemical and Stereochemical Considerations

  • Stereoselectivity : Asymmetric synthesis (e.g., iridium catalysis) ensures enantiopure products, critical for avoiding off-target effects in drug development .

Biological Activity

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrrolopyrazine family and exhibits various biological activities, including antimicrobial, antiviral, and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a fused ring system that consists of a pyrrole and a pyrazine ring. Its molecular formula is C10H16N2C_{10}H_{16}N_{2} with a molecular weight of 164.25 g/mol. The compound's unique structure contributes to its varied biological activities.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
CAS Number 876715-62-7

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains and shown effectiveness in inhibiting growth. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Antiviral Activity

The compound has also demonstrated antiviral activity , particularly against viruses that affect human health. Studies have suggested that it may inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle.

Antitumor Activity

In terms of anticancer properties , this compound has been investigated for its potential as an antitumor agent. It has shown promise in inhibiting various cancer cell lines through mechanisms such as:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to induce programmed cell death in certain cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : Research focusing on antiviral activity demonstrated that the compound effectively reduced viral titers in vitro by targeting viral replication mechanisms .
  • Antitumor Activity : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound could significantly reduce cell viability and induce apoptosis .

The precise mechanism of action for this compound remains partially understood but is believed to involve:

  • Enzyme Inhibition : Interaction with enzymes crucial for microbial growth or cancer cell proliferation.
  • Signal Transduction Interference : Modulation of signaling pathways related to cell survival and apoptosis.

Q & A

What are the key structural considerations for synthesizing 1-Ethyl-6-methyl-tetrahydropyrrolo[1,2-a]pyrazine?

The compound features a bicyclic pyrrolopyrazine core with partial saturation (1,2,3,4-tetrahydro), where the ethyl group occupies position 1 and the methyl group is at position 6. Key challenges include:

  • Regioselectivity : Ensuring alkylation occurs at the correct nitrogen or carbon positions. Grignard additions to preformed pyrrolo[1,2-a]pyrazine precursors can achieve this, as demonstrated in THF at 0°C–RT with 75–89% yields for analogous derivatives .
  • Stereochemical control : The tetrahydro ring introduces potential stereocenters. Chiral HPLC or asymmetric catalysis (e.g., Cu(I)-mediated domino reactions) may resolve enantiomers .

How can computational methods optimize synthetic routes for this compound?

The ICReDD framework combines quantum chemical calculations and experimental data to streamline synthesis:

  • Reaction path searching : Density Functional Theory (DFT) identifies low-energy intermediates and transition states .
  • Solvent/catalyst screening : Machine learning models predict optimal conditions (e.g., DMF vs. THF for cyclization efficiency).
  • Validation : Experimental yields from domino reactions (65–82%) align with computational predictions for similar pyrrolopyrazines .

What analytical techniques resolve contradictions in NMR data for pyrrolo[1,2-a]pyrazines?

Discrepancies often stem from tautomerism or solvent effects. Methodological solutions include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., NH tautomerism shifting δH by 0.3–0.5 ppm in DMSO ).
  • 2D NMR (HSQC/HMBC) : Confirms connectivity; e.g., correlations between C6-CH₃ and adjacent protons .
  • X-ray crystallography : Resolves absolute configuration, as shown for hexahydropyrrolopyrazine-diones (bond length precision <0.01 Å) .

How do reaction conditions influence alkylation regioselectivity?

ConditionEffect on RegioselectivityExample (Yield)
Grignard (THF) Favors N-alkylation due to nucleophilic nitrogen activation 2-Ethyl derivative (85%)
Microwave Enhances C-alkylation via rapid heating, reducing side reactions 6-Methyl analog (78%)
Catalytic Cu(I) Directs alkylation to sterically accessible positions in domino reactions Vinyl azide route (70%)

What strategies enable functionalization at the C3 position of the pyrrolopyrazine core?

  • Protection/deprotection : Use Boc groups on N1 to direct electrophilic substitution to C3 .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) modify C3 while preserving the ethyl/methyl groups .
  • Oxidative functionalization : MnO₂-mediated oxidation introduces ketones, enabling further derivatization .

How can researchers validate predicted biological activity of this compound?

  • Molecular docking : Prioritize derivatives with high affinity for targets (e.g., antifungal activity predicted for triazolo-pyrazines ).
  • In vitro assays :
    • MIC testing : Against Candida albicans (96-well plate, 24–48 hr incubation).
    • Kinase inhibition : Fluorescence polarization assays for receptor tyrosine kinase activity .

What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography limitations necessitate switch to recrystallization (e.g., hexane/EtOAC for >95% purity ).
  • Yield optimization : Transition from batch to flow chemistry improves reproducibility (e.g., 20% yield increase in continuous flow ).

How does solvent polarity affect the compound’s stability and reactivity?

  • Polar aprotic solvents (DMF) : Accelerate cyclization but may promote decomposition at >100°C.
  • Chlorinated solvents (DCM) : Stabilize intermediates via H-bonding but reduce nucleophilicity.
  • Water content : >0.1% H₂O in THF hydrolyzes Grignard reagents, dropping yields by 15–20% .

What spectroscopic benchmarks exist for quality control?

TechniqueKey Peaks/SignalsReference
¹H NMR δ 1.42 (C6-CH₃), δ 3.21 (N-CH₂ of tetrahydro ring), δ 8.21 (NH, broad)NIST data
ESI-MS m/z 191.1 [M+H]⁺ (calculated for C₁₀H₁₅N₂)
IR 1680 cm⁻¹ (C=O stretch in oxidized derivatives)Analogous compounds

How to address low yields in multi-step syntheses?

  • Mid-step monitoring : Use TLC (silica GF254) with ethyl acetate/hexane (1:1) to identify bottlenecks .
  • Catalyst recycling : Immobilized Cu(I) catalysts in domino reactions reduce metal leaching (reused 3× with <5% yield drop) .
  • Byproduct analysis : GC-MS identifies side products (e.g., over-alkylated species) for iterative optimization .

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